molecular formula C8H6ClN3O2 B1366426 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 675111-88-3

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B1366426
CAS No.: 675111-88-3
M. Wt: 211.6 g/mol
InChI Key: ORQOQCPMNZFHHO-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 4, a methyl group at position 1, and a carboxylic acid moiety at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-11-12)6(9)5(2-10-7)8(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQOQCPMNZFHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466519
Record name 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675111-88-3
Record name 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-B]pyridine family exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives demonstrate inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.

Applications in Medicinal Chemistry

The compound serves as a scaffold for developing novel pharmaceuticals:

  • Tyrosine Kinase Inhibitors (TKI) : Research has highlighted its utility in designing TKIs, which are crucial in cancer therapy due to their role in cell signaling pathways that promote tumor growth .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid effectively inhibited the growth of specific cancer cell lines by targeting the ATP-binding site of certain kinases .
  • Antimicrobial Activity : Another investigation revealed that modifications to the compound increased its efficacy against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

Applications in Materials Science

In addition to biological applications, this compound is being explored for its potential in materials science:

  • Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryScaffold for drug designDevelopment of tyrosine kinase inhibitors
Antimicrobial AgentsEffective against bacterial infectionsLead compound for antibiotic development
Anticancer ResearchInhibition of cancer cell proliferationTargeting specific kinases in cancer therapy
Materials ScienceEnhancing properties of polymersIncorporation into polymer matrices

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of kinases or other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name R1 (Position 1) R4 (Position 4) R5 (Position 5) Key Biological Activity Potency (IC50/MIC) Reference
4-Chloro-1-methyl-1H-pyrazolo[...]-5-carboxylic acid Methyl Chloro Carboxylic acid Not explicitly reported N/A -
Ethyl 4-(phenylamino)-1-phenyl-... (Compound 5) Phenyl Phenylamino Ethyl ester Antiviral (lead candidate) Not quantified
4-Amino-1-(2-chloro-2-phenylethyl)-... 2-Chloro-2-phenylethyl Amino Ethyl ester A1 adenosine receptor antagonism 50 nM (A1AR affinity)
4-(Arylamino)-1-phenyl-... (Compound 7) Phenyl Arylamino Carboxylic acid Antibacterial (vs. S. epidermidis) MIC comparable to oxacillin
SQ20006 (1-ethyl-4-hydrazino-...) Ethyl Hydrazino Ethyl ester Phosphodiesterase inhibition Not quantified
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-... 4-Fluorophenyl Chloro Carboxylic acid Not explicitly reported N/A

Key Observations:

Position 1 (R1):

  • Methyl (target compound): Smaller alkyl groups like methyl may enhance metabolic stability compared to bulkier substituents (e.g., phenyl or benzyl in ).
  • Phenyl/4-Fluorophenyl (): Aromatic groups at R1 improve interactions with hydrophobic binding pockets, as seen in antimicrobial derivatives .

Amino/Phenylamino (): Amino groups facilitate hydrogen bonding, critical for receptor binding (e.g., A1AR antagonism in ).

Position 5 (R5):

  • Carboxylic Acid: The ionizable carboxylic acid group improves water solubility compared to esters (e.g., ethyl ester in ), which may influence bioavailability .

Antimicrobial Activity:

  • 4-(Arylamino)-1-phenyl-... (Compound 7): Exhibited potent activity against drug-resistant Staphylococcus epidermidis (MIC similar to oxacillin) . The target compound’s chloro substituent may reduce polarity, enhancing membrane penetration but requires empirical validation.
  • Thienopyridine Derivatives (): Broad-spectrum activity against Gram-positive and Gram-negative bacteria suggests that electron-deficient substituents (e.g., chloro) synergize with the heterocyclic core .

Antileishmanial Activity:

  • 4-Anilino-1H-pyrazolo[...] Esters (): Demonstrated IC50 values as low as 0.12 µM against Leishmania amazonensis. The 3'-diethylaminomethyl substitution significantly enhanced potency, highlighting the role of steric and hydrophobic parameters (log P = 3.5–4.0) .

Enzyme Inhibition:

  • SQ20006 (): A 1-ethyl-4-hydrazino derivative acts as a phosphodiesterase inhibitor, suggesting that hydrazino groups at R4 are critical for enzyme interaction. The target compound’s chloro group may lack this specificity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound log P (Predicted) Solubility Key Structural Influence
4-Chloro-1-methyl-...-carboxylic acid ~2.1 (estimated) High (ionizable COOH) Chloro (electron-withdrawing), methyl (small)
Ethyl 4-(phenylamino)-1-phenyl-... ~3.8 Low (ester group) Phenylamino (hydrophobic)
4-Amino-1-(2-chloro-2-phenylethyl)-... ~2.5 Moderate Amino (polar), chloro-alkyl chain
  • log P Trends: Esters (e.g., ethyl) and aromatic substituents increase lipophilicity, whereas carboxylic acids improve aqueous solubility .
  • Metabolic Stability: Methyl groups (target compound) are less prone to oxidative metabolism compared to ethyl or benzyl substituents .

Biological Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.68 g/mol
  • CAS Number : 175201-94-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antiviral Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit viral replication. For instance, studies have demonstrated that certain analogs exhibit significant antiviral effects against viruses such as the hepatitis A virus (HAV) and herpes simplex virus (HSV) .
  • Anticancer Properties : Compounds in this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory effects on cancer cell proliferation .

Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Target/Pathway Effect Reference
AntiviralHepatitis A VirusInhibition of viral replication
AntiviralHerpes Simplex VirusSignificant reduction in viral titer
AnticancerCyclin-dependent KinasesInhibition of tumor cell proliferation
AntibacterialVarious bacterial strainsBroad-spectrum antibacterial activity

Case Studies

  • Antiviral Efficacy Against HSV :
    In a study evaluating the antiviral activity of several pyrazolo[3,4-b]pyridine derivatives, it was found that the compound demonstrated a high level of efficacy against HSV-1 in vitro. The selective index indicated a promising therapeutic window for further development as an antiviral agent .
  • Inhibition of Cancer Cell Lines :
    A series of experiments conducted on human tumor cell lines (HeLa and A375) showed that derivatives of this compound significantly inhibited cell proliferation. The study highlighted the potential application of these compounds in cancer therapy, particularly targeting CDK pathways .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can intermediates be characterized?

The compound can be synthesized via hydrolysis of its ethyl ester derivative using LiOH in a 4:1 dioxane/water mixture, achieving a 94% yield. Key intermediates like ethyl 4-chloro-1-methyl-pyrazolo[3,4-b]pyridine-5-carboxylate are critical precursors, characterized via 1H^1H NMR, IR, and UV spectroscopy to confirm structural integrity . Alternative routes involve condensation of aromatic aldehydes with cyanoacetates, followed by chlorination and methylation steps .

Q. How can structural modifications at the pyrazolo[3,4-b]pyridine core enhance pharmacological activity?

Substitutions at the 4-position (e.g., chlorine) and 5-carboxylic acid group are pivotal. For instance, introducing electron-withdrawing groups (e.g., cyano) at the 5-position improves binding affinity to biological targets like kinases. Methylation at the 1-position enhances metabolic stability, as seen in derivatives with anti-leishmanial activity .

Q. What analytical techniques are essential for validating the purity and structure of this compound?

Use 1H^1H NMR (400 MHz, DMSO-d6) to confirm proton environments, IR spectroscopy (e.g., 1717 cm1^{-1} for carboxylic acid C=O stretch), and UV-Vis (λmax_{\text{max}} 258–342 nm) for electronic transitions. Mass spectrometry (MS) and HPLC are critical for purity assessment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific enzymes (e.g., GSK-3 or AChE)?

SAR analysis of 4-anilino-pyrazolo[3,4-b]pyridine-5-carboxylic esters revealed that 3'-diethylaminomethyl substitutions enhance antileishmanial activity (IC50_{50} = 0.12–0.39 µM). For kinase inhibition (e.g., GSK-3), esterification at the 5-carboxylic acid with bulky groups improves potency. Computational docking (e.g., AutoDock) can predict binding modes to ATP pockets .

Q. What methodologies resolve contradictions in biological activity data across different cell lines or assays?

Discrepancies may arise from variations in cell permeability or off-target effects. Validate using orthogonal assays (e.g., enzymatic vs. cellular assays) and adjust log P values via substituent modifications. For example, hydrophobic derivatives (log P > 3) show better membrane penetration in cancer cell lines but may reduce solubility .

Q. How can QSAR models optimize physicochemical properties for enhanced bioavailability?

QSAR studies using parameters like log P (hydrophobicity) and Sterimol steric descriptors (L, B2) correlate with antileishmanial activity. For instance, derivatives with log P ≈ 2.5–3.5 and moderate steric bulk (B2 < 4.5 Å) balance solubility and target binding. AM1 semi-empirical methods can predict low-energy conformers for activity optimization .

Q. What strategies mitigate challenges in synthesizing regioselective pyrazolo[3,4-b]pyridine derivatives?

Regioselectivity issues during cyclization can be addressed using directing groups (e.g., methyl at 1-position) or microwave-assisted synthesis to favor kinetic control. For Mannich-type reactions, pH control (7.5–8.5) and temperature (60–80°C) minimize side products .

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